methyl 2-((1r,4r)-4-(4-(4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamido)phenyl)cyclohexyl)acetate
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Overview
Description
Methyl 2-((1r,4r)-4-(4-(4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamido)phenyl)cyclohexyl)acetate is a complex organic compound that features a cyclohexyl ring, a pyrimidine moiety, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((1r,4r)-4-(4-(4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamido)phenyl)cyclohexyl)acetate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrimidine ring: Starting from a suitable precursor, such as a chlorinated pyrimidine derivative, the pyrimidine ring can be synthesized through cyclization reactions.
Attachment of the hydroxyethyl group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions.
Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through hydrogenation of an aromatic precursor.
Coupling of the pyrimidine and cyclohexyl rings: This step may involve amide bond formation using coupling reagents like EDCI or DCC.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form a dihydropyrimidine derivative.
Substitution: The chlorine atoms on the pyrimidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the pyrimidine ring suggests potential interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Similar compounds include:
Methyl 2-((1r,4r)-4-(4-(4,6-dichloropyrimidin-5-yl)phenyl)cyclohexyl)acetate: Lacks the hydroxyethyl group.
Methyl 2-((1r,4r)-4-(4-(4,6-dichloro-N-methylpyrimidine-5-carboxamido)phenyl)cyclohexyl)acetate: Contains a methyl group instead of a hydroxyethyl group.
These comparisons highlight the unique structural features and potential functional implications of methyl 2-((1r,4r)-4-(4-(4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamido)phenyl)cyclohexyl)acetate.
Properties
Molecular Formula |
C22H25Cl2N3O4 |
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Molecular Weight |
466.4 g/mol |
IUPAC Name |
methyl 2-[4-[4-[(4,6-dichloropyrimidine-5-carbonyl)-(2-hydroxyethyl)amino]phenyl]cyclohexyl]acetate |
InChI |
InChI=1S/C22H25Cl2N3O4/c1-31-18(29)12-14-2-4-15(5-3-14)16-6-8-17(9-7-16)27(10-11-28)22(30)19-20(23)25-13-26-21(19)24/h6-9,13-15,28H,2-5,10-12H2,1H3 |
InChI Key |
QSFWXZFUSUIIFC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCC(CC1)C2=CC=C(C=C2)N(CCO)C(=O)C3=C(N=CN=C3Cl)Cl |
Origin of Product |
United States |
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